N,N-dimethyl-3-oxopentanethioamide
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Overview
Description
Palmitic Acid-13C (C2 labeled): is a stable isotope-labeled compound of palmitic acid, where the carbon at the second position is replaced with the carbon-13 isotope. Palmitic acid is a common 16-carbon saturated fatty acid found in both animals and plants. The labeled version is primarily used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of palmitic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Palmitic Acid-13C (C2 labeled) involves the incorporation of the carbon-13 isotope at the second carbon position of the palmitic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the fatty acid synthesis pathway. Specific reaction conditions and reagents are used to ensure the precise labeling of the desired carbon atom .
Industrial Production Methods: Industrial production of Palmitic Acid-13C (C2 labeled) typically involves large-scale synthesis using labeled precursors. The process is optimized to achieve high yields and purity, ensuring that the labeled compound meets the required standards for scientific research and analytical applications .
Chemical Reactions Analysis
Types of Reactions: Palmitic Acid-13C (C2 labeled) undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:
Oxidation: Palmitic acid can be oxidized to produce palmitic aldehyde and palmitic acid derivatives.
Reduction: Reduction reactions can convert palmitic acid to palmitic alcohol.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides
Major Products:
Oxidation: Palmitic aldehyde, palmitic acid derivatives.
Reduction: Palmitic alcohol.
Substitution: Esters, amides
Scientific Research Applications
Chemistry: Palmitic Acid-13C (C2 labeled) is used as an internal standard in analytical chemistry for the quantification of palmitic acid in various samples. It helps in accurate measurement and analysis of fatty acid composition .
Biology: In biological research, Palmitic Acid-13C (C2 labeled) is used to study metabolic pathways involving fatty acids. It helps in tracing the incorporation and metabolism of palmitic acid in cells and tissues .
Medicine: In medical research, this labeled compound is used to investigate the role of palmitic acid in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It aids in understanding the molecular mechanisms and pathways involved .
Industry: In the industrial sector, Palmitic Acid-13C (C2 labeled) is used in the development of pharmaceuticals and nutraceuticals. It is also used in quality control and assurance processes to ensure the consistency and purity of products .
Mechanism of Action
Palmitic Acid-13C (C2 labeled) exerts its effects by participating in various biochemical pathways. It is involved in the acylation of proteins, which facilitates the anchoring of membrane-bound proteins to the lipid bilayer. This process is crucial for protein-vesicle interactions and the regulation of G protein-coupled receptor functions . Additionally, palmitic acid can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP) in cells, which are involved in stress response pathways .
Comparison with Similar Compounds
- Palmitic Acid-13C (C1 labeled)
- Palmitic Acid-13C (C3 labeled)
- Palmitic Acid-13C (C4 labeled)
- Palmitic Acid-13C16
Comparison: Palmitic Acid-13C (C2 labeled) is unique due to the specific labeling at the second carbon position, which allows for precise tracking and analysis in metabolic studies. Other labeled versions, such as those labeled at the first, third, or fourth carbon positions, serve similar purposes but provide different insights based on the position of the label .
Properties
CAS No. |
178218-29-6 |
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Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
N,N-dimethyl-3-oxopentanethioamide |
InChI |
InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3 |
InChI Key |
ZNSZVKWBUDKOBP-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(=S)N(C)C |
Canonical SMILES |
CCC(=O)CC(=S)N(C)C |
Synonyms |
Pentanethioamide, N,N-dimethyl-3-oxo- |
Origin of Product |
United States |
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